molecular formula C21H30O3 B8496797 p-Tert-octylphenol phenol formaldehyde

p-Tert-octylphenol phenol formaldehyde

Cat. No. B8496797
M. Wt: 330.5 g/mol
InChI Key: LCFXEDHCUSTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379897

Procedure details

Phenol (141 g; 1.5 moles) and 2.5 g of oxalic acid dihydrate were added to the resol layer, and the mixture was heated to perform co-condensation reaction of the p-tert-octylphenol resol with phenol. While distilling off the resulting water and volatile matter under atmospheric pressure and then under reduced pressure, the reaction mixture was heated to 160° C. to give 358 g of a pale yellow p-tert-octylphenol/phenol/formaldehyde co-condensate having a softening point of 85° C.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.O.C(O)(=O)[C:11](O)=[O:12].[C:16]([C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[CH:26][CH:25]=1)([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:18])[CH3:17]>>[C:16]([C:24]1[CH:25]=[CH:26][C:27]([OH:30])=[CH:28][CH:29]=1)([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:17])[CH3:18].[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]=[O:12] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2.5 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISTILLATION
Type
DISTILLATION
Details
While distilling off the resulting water and volatile matter under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C1(=CC=CC=C1)O.C=O
Measurements
Type Value Analysis
AMOUNT: MASS 358 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.